molecular formula C19H18ClN9O5S2 B1662134 セフォゾプラン塩酸塩 CAS No. 113981-44-5

セフォゾプラン塩酸塩

カタログ番号: B1662134
CAS番号: 113981-44-5
分子量: 552.0 g/mol
InChIキー: NTJHUKMPVIFDNY-XFDPNJHTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 科学的研究の応用

    Clinical Applications

    Cefozopran hydrochloride was initially introduced in Japan in 1995 for treating severe infections, particularly in immunocompromised patients. Its applications include:

    • Severe Infections : Effective against infections caused by multi-drug resistant organisms such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. It is particularly useful in treating pneumonia, sepsis, urinary tract infections, and intra-abdominal infections .
    • Surgical Prophylaxis : Frequently administered as prophylaxis in abdominal surgeries to prevent postoperative intra-abdominal infections due to its stability and effectiveness against a wide range of pathogens .

    Pharmacokinetics

    The pharmacokinetic profile of cefozopran has been extensively studied. Key findings include:

    • Administration : Typically administered intravenously at doses ranging from 0.5 g to 2.0 g every 12 hours .
    • Absorption and Excretion : Following administration, cefozopran is primarily excreted unchanged through the kidneys, with approximately 65-73% of the dose eliminated within 24 hours . The drug demonstrates a half-life ranging from 1.20 to 2.80 hours .
    • Safety Profile : Clinical studies indicate that cefozopran is well-tolerated with mild adverse effects, which are generally short-lived .

    Microbiological Efficacy

    Cefozopran's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action leads to cell lysis and death of the bacteria. Its efficacy has been demonstrated against various pathogens:

    Pathogen Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.39 - 0.78 µg/ml
    Enterococcus faecalis12.5 µg/ml
    Pseudomonas aeruginosa0.5 - 16 µg/ml
    Escherichia coliVariable MICs
    Streptococcus pneumoniae0.05 - 6.25 µg/ml

    Cefozopran has shown particular effectiveness against resistant strains when used in combination with other antibiotics like vancomycin and teicoplanin .

    Case Studies

    Several studies have documented the successful application of cefozopran in clinical settings:

    • A study published in Chemotherapy highlighted its effectiveness in treating respiratory tract infections, demonstrating significant improvement in patient outcomes when administered as part of a combination therapy regimen .
    • Research conducted on its pharmacokinetics revealed that cefozopran maintains therapeutic levels without significant accumulation or toxicity, making it suitable for extended use in critically ill patients .

    生化学分析

    Biochemical Properties

    Cefozopran hydrochloride works by inhibiting the synthesis of the bacterial cell wall . Specifically, it targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of the peptidoglycan layer of the bacterial cell wall .

    Cellular Effects

    Cefozopran hydrochloride disrupts the formation of the cell wall, leading to cell lysis and ultimately the death of the bacterial cell . It is particularly effective against both Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotic treatments .

    Molecular Mechanism

    The mechanism of action of Cefozopran hydrochloride is similar to that of other beta-lactam antibiotics. By binding to these PBPs, Cefozopran hydrochloride disrupts the formation of the cell wall, leading to cell lysis and ultimately the death of the bacterial cell . What sets Cefozopran hydrochloride apart from earlier generations of cephalosporins is its enhanced ability to penetrate the outer membrane of Gram-negative bacteria .

    Temporal Effects in Laboratory Settings

    Cefozopran hydrochloride is mainly excreted in its unchanged form, with no tendency for accumulation, via the kidney . No appreciable accumulation of the drug occurred with multiple intravenous doses of Cefozopran hydrochloride, and pharmacokinetic parameters were similar on days 1 and 4 .

    Dosage Effects in Animal Models

    Higher doses and longer durations of treatment may be necessary for severe infections .

    Metabolic Pathways

    Like other cephalosporins, it is likely to be metabolized in the liver and excreted via the kidneys .

    Transport and Distribution

    Like other cephalosporins, it is likely to be distributed throughout the body after administration .

    Subcellular Localization

    As an antibiotic, it is likely to be found wherever bacteria are present within the body .

    準備方法

    • ファーストシンの合成経路や反応条件はあまり文書化されていません。武田薬品工業株式会社で工業的に生産されています。
    • 正確な合成経路は企業秘密ですが、セファロスポリンコア構造の改変が含まれます。
  • 化学反応解析

    • ファーストシンは、グラム陽性菌 (G+) とグラム陰性菌 (G-) の両方に対して、幅広い抗菌活性を示します。
    • 一般的な反応には、β-ラクタム環の開環があり、細菌の細胞壁合成を阻害します。
    • 生成される主な生成物には、細菌細胞壁のペニシリン結合タンパク質 (PBP) との安定な複合体があります。
  • 科学研究への応用

    • ファーストシンは、敗血症、創傷感染症、およびG+ と G- 細菌によって引き起こされる感染症など、さまざまな感染症の治療に臨床応用されています。
    • 肺炎球菌や他の病原菌に対する有効性から、臨床診療において重要な役割を果たしています。
  • 化学反応の分析

    • Firstcin exhibits broad-spectrum antibacterial activity against both Gram-positive (G+) and Gram-negative (G-) bacteria.
    • Common reactions it undergoes include β-lactam ring opening, which inhibits bacterial cell wall synthesis.
    • Major products formed include stable complexes with penicillin-binding proteins (PBPs) in bacterial cell walls.
  • 作用機序

    • ファーストシンの主な特徴:
      • PBP に対する高い親和性。
      • グラム陰性菌の外膜チャネルを通じた迅速な拡散。
      • β-ラクタマーゼへの低い親和性。
    • G+ と G- 細菌の両方を標的とし、連鎖球菌や肺炎球菌に対して増強された活性を示します。
  • 類似化合物との比較

    • ファーストシンの独自性は、第4世代という位置付けと、G+ 活性の向上にあります。
    • 類似化合物には、セフトリアキソン、セフォタキシムなどの他のセファロスポリン系抗生物質や、β-ラクタム系抗生物質などがあります。

    生物活性

    Cefozopran hydrochloride is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of cefozopran, focusing on its pharmacokinetics, efficacy, safety, and clinical applications based on diverse research findings.

    Overview of Cefozopran Hydrochloride

    Chemical Structure and Properties

    • Molecular Formula : C19H18ClN9O5S2
    • CAS Number : 113981-44-5
    • Mechanism of Action : Cefozopran inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.

    Pharmacokinetics

    Cefozopran's pharmacokinetic profile has been extensively studied, particularly in healthy volunteers. Key findings include:

    ParameterValue
    Maximum Plasma Concentration (Cmax)Dose-proportional increase observed
    Area Under Curve (AUC)Linear over dose range
    Half-life (t½)1.20 - 2.93 hours
    Renal Clearance3.53 L/h (single dose), 4.27 L/h (multiple doses)
    Urinary Excretion65.99 - 73.33% as unchanged drug

    The pharmacokinetics indicate that cefozopran is primarily excreted unchanged via the kidneys, demonstrating no significant accumulation with repeated dosing .

    Antibacterial Activity

    Cefozopran is particularly effective against various pathogens, including:

    • Gram-positive bacteria :
      • Staphylococcus aureus (including methicillin-resistant strains)
      • Enterococcus faecalis
    • Gram-negative bacteria :
      • Escherichia coli
      • Pseudomonas aeruginosa

    Its stability against β-lactamases contributes to its efficacy, making it suitable for treating infections resistant to other cephalosporins .

    Clinical Applications

    Cefozopran has been utilized in clinical settings for treating various infections, including:

    • Pneumonia
    • Sepsis
    • Urinary tract infections
    • Intra-abdominal infections

    Clinical studies have shown that cefozopran is well-tolerated with a low incidence of serious adverse effects. Most reported events were mild and did not necessitate discontinuation of therapy .

    Case Studies

    • Case Study on Efficacy Against Resistant Strains :
      A study involving patients with complicated urinary tract infections demonstrated that cefozopran effectively reduced bacterial load in cases where traditional antibiotics failed due to resistance.
    • Safety Profile Evaluation :
      In a clinical trial assessing the safety of cefozopran in elderly patients with renal impairment, the drug was found to be safe with adjusted dosing guidelines to prevent toxicity .

    特性

    IUPAC Name

    (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NTJHUKMPVIFDNY-XFDPNJHTSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18ClN9O5S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    552.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    113981-44-5
    Record name Cefozopran monohydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=113981-44-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cefozopran monohydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name CEFOZOPRAN HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Cefozopran hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Cefozopran hydrochloride
    Reactant of Route 3
    Cefozopran hydrochloride
    Reactant of Route 4
    Cefozopran hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    Cefozopran hydrochloride
    Reactant of Route 6
    Reactant of Route 6
    Cefozopran hydrochloride

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。